molecular formula C7H7BrN2O B14864807 1-(3-Amino-6-bromopyridin-2-YL)ethanone

1-(3-Amino-6-bromopyridin-2-YL)ethanone

Cat. No.: B14864807
M. Wt: 215.05 g/mol
InChI Key: SOLADAGECCZFEA-UHFFFAOYSA-N
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Description

1-(3-Amino-6-bromopyridin-2-yl)ethanone is a pyridine derivative characterized by a bromine atom at position 6, an amino group at position 3, and an ethanone (acetyl) group at position 2 of the pyridine ring. The amino group enhances nucleophilicity and hydrogen-bonding capacity, while bromine facilitates cross-coupling reactions, making it a versatile intermediate.

Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

1-(3-amino-6-bromopyridin-2-yl)ethanone

InChI

InChI=1S/C7H7BrN2O/c1-4(11)7-5(9)2-3-6(8)10-7/h2-3H,9H2,1H3

InChI Key

SOLADAGECCZFEA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=N1)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-6-bromopyridin-2-YL)ethanone typically involves the bromination of 3-amino-2-pyridone followed by acetylation.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-6-bromopyridin-2-YL)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Hydrogen derivatives.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

1-(3-Amino-6-bromopyridin-2-YL)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Amino-6-bromopyridin-2-YL)ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects[3][3].

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications Reference
1-(5-Bromo-3-fluoropyridin-2-yl)ethanone C₇H₅BrFNO ~226.03 Br (5), F (3), ethanone (2) High electronegativity (F) enhances electronic effects in reactions
1-(5-Bromo-2-chloropyridin-3-yl)ethanone C₇H₅BrClNO 234.48 Br (5), Cl (2), ethanone (3) Chlorine acts as a leaving group in nucleophilic substitutions
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone C₇H₃BrF₃NO 254.00 Br (6), CF₃ (3), ethanone (1) Trifluoromethyl group increases lipophilicity; used in agrochemical research
1-(6-Bromopyridin-2-yl)ethanone C₇H₆BrNO 200.03 Br (6), ethanone (2) Lacks amino group; used as a coupling partner in Suzuki reactions

Reactivity and Functional Group Analysis

  • Amino Group Influence: The amino group in this compound differentiates it from halogen-only analogues. It enables participation in condensation reactions (e.g., with aldehydes to form Schiff bases) and acts as a directing group in electrophilic substitutions .
  • Bromine vs. Other Halogens: Bromine’s moderate electronegativity and size make it superior to chlorine or fluorine in metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura reactions). For example, 1-(6-Bromopyridin-2-yl)ethanone is a common substrate in such reactions .
  • Ethanone Position: The ethanone group at position 2 in the target compound may sterically hinder reactions at adjacent positions compared to analogues with ethanone at position 3 (e.g., 1-(5-Bromo-2-chloropyridin-3-yl)ethanone) .

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